molecular formula C6H10ClN3O2 B13582331 5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride

5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride

Cat. No.: B13582331
M. Wt: 191.61 g/mol
InChI Key: LNBKZNRJZPXEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H9N3O2·HCl. It is known for its unique structure, which includes an azetidine ring fused to an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of azetidine derivatives with imidazolidine-2,4-dione precursors. One common method is the Knoevenagel condensation, where azetidine-3-carboxaldehyde reacts with imidazolidine-2,4-dione in the presence of a base such as piperidine . The reaction is usually carried out under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the purification of intermediates and final products. Techniques such as crystallization, recrystallization, and chromatography are often employed to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to fit into the active pockets of various enzymes, leading to inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Azetidin-3-yl)imidazolidine-2,4-dione hydrochloride is unique due to the presence of both the azetidine ring and the imidazolidine-2,4-dione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10ClN3O2

Molecular Weight

191.61 g/mol

IUPAC Name

5-(azetidin-3-yl)imidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C6H9N3O2.ClH/c10-5-4(3-1-7-2-3)8-6(11)9-5;/h3-4,7H,1-2H2,(H2,8,9,10,11);1H

InChI Key

LNBKZNRJZPXEQC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2C(=O)NC(=O)N2.Cl

Origin of Product

United States

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